molecular formula C18H24FN3O2 B12948066 5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

Cat. No.: B12948066
M. Wt: 333.4 g/mol
InChI Key: HEQGYQDGDCOHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[55]undecan-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclobutoxy and fluorophenyl groups. Common synthetic routes involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The cyclobutoxy and fluorophenyl groups are introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential side effects.

    Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Aryl-3,9-diazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but has different substituents.

    Spiro[5.5]undecane derivatives: These compounds have variations in the spirocyclic core and substituents, leading to different chemical and biological properties.

Uniqueness

What sets 5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one apart is its specific combination of substituents, which confer unique chemical reactivity and potential biological activity. Its cyclobutoxy and fluorophenyl groups are particularly noteworthy for their influence on the compound’s properties.

Properties

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

5-(2-cyclobutyloxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C18H24FN3O2/c19-12-4-5-14(16(10-12)24-13-2-1-3-13)15-11-21-17(23)22-18(15)6-8-20-9-7-18/h4-5,10,13,15,20H,1-3,6-9,11H2,(H2,21,22,23)

InChI Key

HEQGYQDGDCOHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)F)C3CNC(=O)NC34CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.